molecular formula C12H26Cl2N2O B1398260 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219957-66-0

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Cat. No.: B1398260
CAS No.: 1219957-66-0
M. Wt: 285.25 g/mol
InChI Key: FJIFELQJWXOXAR-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a chemical compound that has garnered attention for its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry .

Scientific Research Applications

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets . Some piperidine derivatives have been found to have antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .

Safety and Hazards

The safety and hazards associated with a compound like “1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride” would depend on its specific properties and uses .

Future Directions

The future directions for research on piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Preparation Methods

The synthesis of 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(2-piperidinyl)ethanol with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler compound with a similar structure but lacking the additional functional groups.

    Piperidinone: A ketone derivative of piperidine with different chemical properties and applications.

    Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique pharmacological activities.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11;;/h11-13,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIFELQJWXOXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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